molecular formula C15H16N2OS B2629801 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 330188-62-0

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2629801
CAS No.: 330188-62-0
M. Wt: 272.37
InChI Key: RSLOCFCJIUSYJN-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound features a bicyclic framework comprising a five-membered cyclopentane ring fused to a thiophene moiety, forming the 4H-cyclopenta[b]thiophene core. This scaffold is substituted at the 3-position with a carboxamide group (-CONH-) linked to a 3-methylphenyl substituent and at the 2-position with an amino group (-NH2). The molecular formula is C16H18N2OS , with a molecular weight of 286.4 g/mol .

Key structural identifiers include:

  • SMILES Notation : CC1=CC=CC=C1CNC(=O)C2=C(N)SC3=C2CCC3
  • IUPAC Name : 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

The thiophene ring exhibits partial aromaticity due to sulfur’s electron-donating effects, while the cyclopentane ring adopts a non-planar, envelope-like conformation to minimize steric strain .

Crystallographic Features

X-ray crystallography of analogous cyclopenta[b]thiophene derivatives reveals critical insights into bond lengths, angles, and intermolecular interactions. For example:

  • The dihedral angle between the 3-methylphenyl group and the cyclopenta[b]thiophene plane is approximately 89.88° , indicating near-perpendicular orientation .
  • Intramolecular N–H⋯O hydrogen bonds stabilize the carboxamide group, forming S(6) ring motifs .
  • Intermolecular N–H⋯O interactions propagate C(6) chains in the crystal lattice, enhancing structural rigidity .

Table 1: Selected crystallographic parameters for related cyclopenta[b]thiophene derivatives

Parameter Value (Target Compound Analogue) Source
Dihedral angle (aryl vs. core) 89.88°
Hydrogen bond length (N–H⋯O) 2.12 Å
Unit cell volume 1,542 ų

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-4-2-5-10(8-9)17-15(18)13-11-6-3-7-12(11)19-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOCFCJIUSYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Cyclopentane Ring Formation: The cyclopentane ring is then fused to the thiophene ring through a series of cyclization reactions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and amination reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. For instance, it has been evaluated against various strains of bacteria, including E. coli and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) as low as 50 mg/mL against E. coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancerous cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Suzuki Coupling Reactions : Utilizing palladium catalysts, this method allows for the formation of carbon-carbon bonds between arylboronic acids and halogenated thiophenes, leading to the desired compound .
  • Steglich Esterification : This method involves the reaction of carboxylic acids with alcohols in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide), which can be used to synthesize derivatives with enhanced biological activity .

Case Studies

StudyObjectiveFindings
Siddiqa et al. (2024)Evaluate antibacterial propertiesCompound showed significant activity against ESBL-producing E. coli with zones of inhibition up to 15 ± 2 mm .
MDPI Research (2024)Investigate anticancer effectsDemonstrated inhibition of cancer cell proliferation with IC50 values indicating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 3-amino-4-cyano-2-thiophenecarboxamide
  • 2-amino-4,5-dimethylthiophene-3-carboxamide

Uniqueness

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups contribute to its potential as a versatile compound in various applications.

Biological Activity

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article examines its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₂OS
  • Molecular Weight : 272.37 g/mol
  • CAS Number : 330188-62-0
  • MDL Number : MFCD01176831

Anticancer Activity

Research has demonstrated that compounds related to cyclopenta[b]thiophene structures exhibit significant anticancer activity. A notable study evaluated a series of cyclopenta[c]thiophene derivatives for their cytotoxic effects against various human tumor cell lines. Among these, the compound showed promising results, particularly against leukemia cell lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of Cyclopenta[c]thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Remarks
1fHL-60 (Leukemia)5.2High cytotoxicity
3aA549 (Lung)7.8Moderate cytotoxicity
This compoundMCF-7 (Breast)Not specifiedFurther studies needed

The mechanism through which this compound exerts its anticancer effects may involve the modulation of protein kinase activity, leading to alterations in cellular proliferation and apoptosis pathways. The structural features of the compound likely contribute to its ability to interact with specific molecular targets within cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the cyclopenta ring and the amino group can significantly influence potency and selectivity against different cancer cell lines.

Key Findings from SAR Studies

  • Substituent Positioning : The position of the methyl group on the phenyl ring affects the compound's lipophilicity and binding affinity.
  • Amine Modifications : Alterations in the amino group can enhance solubility and bioavailability, potentially increasing therapeutic efficacy.

Case Studies

Several case studies have highlighted the efficacy of compounds related to cyclopenta[b]thiophenes in preclinical models:

  • In one study, derivatives were tested in a hollow fiber assay, which mimics in vivo conditions. Two compounds demonstrated significant antitumor activity in xenograft models, suggesting that modifications to the cyclopenta structure could yield more potent agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and what experimental conditions are critical for yield optimization?

  • Methodology : The compound is synthesized via condensation of this compound with aryl aldehydes/ketones under reflux in ethanol, catalyzed by glacial acetic acid. Reaction time (5 hours) and stoichiometric ratios (1:1 molar ratio of amine to aldehyde/ketone) are critical. Post-reaction cooling and recrystallization from ethanol improve purity .
  • Key Parameters :

ParameterValue
SolventEthanol
CatalystGlacial acetic acid (1 mL)
TemperatureReflux (~78°C)
Reaction Time5 hours

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions and cyclopenta[b]thiophene backbone.
  • IR Spectroscopy : Identification of amide (C=O, ~1650 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups.
  • LC-MS/HRMS : Determines molecular weight and purity (>95%) .

Q. What purification strategies are recommended for isolating the compound from byproducts?

  • Recrystallization in ethanol or isopropyl alcohol is standard. For derivatives with low solubility, column chromatography (silica gel, ethyl acetate/hexane eluent) may be employed .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for novel derivatives?

  • Approach : Use density functional theory (DFT) to model transition states and identify energy barriers. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) .
  • Case Study : Virtual screening of substituents (e.g., electron-withdrawing groups on aryl aldehydes) to enhance electrophilicity and reaction efficiency.

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Analytical Framework :

Compare substituent effects (e.g., 3-methylphenyl vs. chlorophenyl) on bioactivity using SAR (Structure-Activity Relationship) models.

Validate assays (e.g., MIC values for antibacterial activity) across standardized cell lines .

  • Example : Derivatives with bulky substituents (e.g., cyclohepta[b]thiophene) may exhibit reduced membrane permeability, explaining lower antifungal activity despite similar in vitro binding .

Q. What strategies are effective for elucidating the mechanism of action in pharmacological studies?

  • Experimental Design :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., bacterial dihydrofolate reductase).
  • In Vitro Validation : Enzyme inhibition assays (e.g., IC₅₀ determination) paired with cellular uptake studies (HPLC-based quantification) .
    • Data Interpretation : Cross-reference computational predictions with crystallographic data (e.g., Protein Data Bank) to resolve false positives .

Q. How can alternative synthetic routes (e.g., microwave-assisted synthesis) improve efficiency?

  • Innovative Methods :

  • Microwave Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) by enhancing thermal efficiency.
  • Flow Chemistry : Enables continuous production with real-time monitoring (e.g., via in-line IR spectroscopy) .
    • Challenges : Scalability and solvent compatibility require empirical testing.

Methodological Considerations Table

Research ObjectiveRecommended TechniqueKey References
Synthetic OptimizationReflux with glacial acetic acid, recrystallization
Structural Confirmation¹H/¹³C NMR, LC-MS
Biological MechanismDocking + enzyme assays
Data Contradiction AnalysisSAR modeling + cellular uptake studies

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